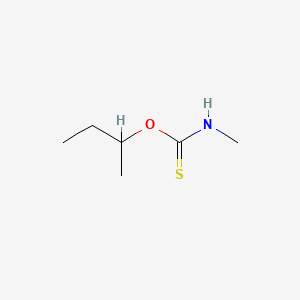

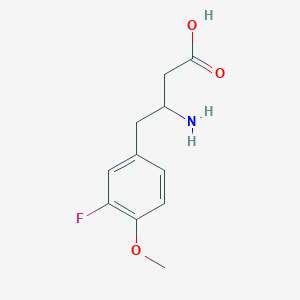

![molecular formula C34H63ClN2O6S B12287237 Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside](/img/structure/B12287237.png)

Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de palmitate de clindamycine est un antibiotique lincosamide semi-synthétique dérivé de la lincomycine. Il est principalement utilisé pour traiter les infections graves causées par des bactéries anaérobies sensibles et certaines bactéries Gram-positives. Ce composé est particulièrement efficace contre les infections du tractus respiratoire, de la peau, des tissus mous et des os .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du chlorhydrate de palmitate de clindamycine implique plusieurs étapes :

Dissolution : Le palmitate de clindamycine est dissous dans un solvant approprié et chauffé.

Filtration : La solution est refroidie et les impuretés solides sont éliminées par filtration sous vide.

Chromatographie sur colonne : Le filtrat est soumis à une chromatographie sur colonne en utilisant un éluant approprié.

Recristallisation : L'éluant contenant le palmitate de clindamycine est traité avec de l'acide chlorhydrique dilué à des températures ne dépassant pas 70 °C pour ajuster le pH.

Méthodes de production industrielle

La production industrielle de chlorhydrate de palmitate de clindamycine suit des étapes similaires, mais à plus grande échelle. Le procédé garantit une pureté et une qualité élevées du produit final, adaptées à un usage médical .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de palmitate de clindamycine subit plusieurs types de réactions chimiques :

Hydrolyse : In vivo, le chlorhydrate de palmitate de clindamycine est rapidement hydrolysé en clindamycine, qui est la forme active.

Oxydation : La clindamycine peut subir une oxydation pour former du sulfoxyde de clindamycine.

N-déméthylation : Cette réaction produit de la N-desméthylclindamycine.

Réactifs et conditions courants

Hydrolyse : Hydrolyse enzymatique dans l'organisme.

Oxydation : Catalysée par les enzymes du cytochrome P450, principalement CYP3A4 et CYP3A5.

N-déméthylation : Également catalysée par les enzymes du cytochrome P450.

Principaux produits

Clindamycine : La forme active après hydrolyse.

Sulfoxyde de clindamycine : Un métabolite oxydatif.

N-desméthylclindamycine : Un métabolite déméthylé.

Applications de la recherche scientifique

Le chlorhydrate de palmitate de clindamycine a un large éventail d'applications en recherche scientifique :

Industrie : Utilisé dans la formulation de divers produits pharmaceutiques, y compris les solutions orales et les crèmes topiques.

Mécanisme d'action

Le chlorhydrate de palmitate de clindamycine exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie à l'ARN 23S de la sous-unité 50S du ribosome bactérien, empêchant à la fois l'assemblage du ribosome et le processus de traduction. Cette inhibition empêche les bactéries de synthétiser les protéines essentielles, ce qui conduit à leur mort .

Applications De Recherche Scientifique

Clindamycin palmitate hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

Clindamycin palmitate hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, impeding both the assembly of the ribosome and the translation process. This inhibition prevents the bacteria from synthesizing essential proteins, leading to their death .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate de clindamycine : Utilisé pour l'administration orale en gélules.

Phosphate de clindamycine : Administré par injection intramusculaire ou intraveineuse.

Unicité

Le chlorhydrate de palmitate de clindamycine est unique en raison de sa formulation spécifique pour solution orale, ce qui le rend particulièrement adapté à une utilisation pédiatrique. Contrairement au phosphate de clindamycine, qui est utilisé pour les injections, le chlorhydrate de palmitate de clindamycine est conçu pour l'administration orale, offrant une option plus pratique pour les patients .

Propriétés

IUPAC Name |

[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSKUZDIHNKWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H63ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860344 |

Source

|

| Record name | Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)

![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)

![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)

![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)